(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Triple bond compounds: Compounds with triple bonds that exhibit different reactivity and applications.
Uniqueness
The uniqueness of (5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenylimidazolidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O5/c24-23(25,26)15-8-11-20(19(13-15)29(32)33)34-17-9-6-14(7-10-17)12-18-21(30)28(22(31)27-18)16-4-2-1-3-5-16/h1-13H,(H,27,31)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBQMNKFRVCIFY-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.